molecular formula C18H19NO5S B2753757 Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate CAS No. 885905-93-1

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate

Cat. No.: B2753757
CAS No.: 885905-93-1
M. Wt: 361.41
InChI Key: BCXLMFAQXKCTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate is a chemical compound used in scientific research. It exhibits intriguing properties that make it suitable for various applications, including drug discovery and materials synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of Benzylsulfonyl Acetate: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride. This intermediate then reacts with sodium acetate to form benzylsulfonyl acetate.

    Amidation: Benzylsulfonyl acetate undergoes amidation with 4-aminobenzoic acid to form 4-(2-(benzylsulfonyl)acetamido)benzoic acid.

    Esterification: The final step involves esterification of 4-(2-(benzylsulfonyl)acetamido)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in drug discovery for its biological activity.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-(2-(benzylsulfonyl)acetamido)benzoate can be compared with similar compounds such as:

    Ethyl 4-(2-(benzylsulfanyl)acetamido)benzoate: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    Ethyl 4-(2-(methylsulfonyl)acetamido)benzoate: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.

The uniqueness of this compound lies in its specific sulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(2-benzylsulfonylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-2-24-18(21)15-8-10-16(11-9-15)19-17(20)13-25(22,23)12-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXLMFAQXKCTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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